
Cyclopropyl azide
描述
Cyclopropyl azide is an organic compound with the molecular formula C₃H₅N₃. It is a member of the azide family, characterized by the presence of the azide functional group (-N₃). This compound is known for its high reactivity and is used in various chemical synthesis processes due to its ability to undergo a range of chemical reactions.
作用机制
Target of Action
Cyclopropyl azide, like other cyclopropane-containing compounds, is known to interact with various biological targets. The cyclopropane fragment in these compounds imposes conformational rigidity on the molecules of physiologically active compounds . This rigidity can influence how the compound interacts with its targets.
Mode of Action
The mode of action of this compound is believed to involve a reaction known as azo coupling . In this reaction, diazonium ions, which are Lewis acids, react with nucleophiles. Depending on the atom providing the lone pair of electrons, C-, N-, O-, P-, or S-coupling can occur . In the case of this compound, the major pathway (97%) was found to be an addition of N3- to the nitrogen of the intermediate diazonium ion .
Biochemical Pathways
Cyclopropane-containing compounds like this compound can affect various biochemical pathways. For instance, cyclopropane fatty acid biosynthesis is one such pathway . .
Pharmacokinetics
It’s worth noting that the cyclopropane fragment in cyclopropane-containing compounds can increase the metabolic stability of the target structures , which could potentially impact the bioavailability of this compound.
Result of Action
The products of azo coupling reactions, such as those involving this compound, are azo compounds . Azo compounds have been used in the production of about 50% of all industrial dyes manufactured in the last 100 years .
Action Environment
The environment can influence the action, efficacy, and stability of this compound. For instance, the reaction medium can influence azo coupling reactions . .
生化分析
Biochemical Properties
Cyclopropyl azide plays a crucial role in biochemical reactions, particularly in bioorthogonal chemistry. It is known to interact with a variety of enzymes, proteins, and other biomolecules. One of the primary interactions involves the azide group, which can participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly specific and efficient, making this compound a valuable tool for labeling and tracking biomolecules in complex biological systems .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. Additionally, this compound can be used to covalently label proteins, thereby affecting their function and localization within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its highly reactive azide group. This group can undergo nucleophilic substitution reactions, forming covalent bonds with various biomolecules. The azide group can also participate in cycloaddition reactions, leading to the formation of stable triazole rings. These interactions can result in enzyme inhibition or activation, as well as changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade under certain conditions, such as exposure to light or heat. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly when used in in vitro or in vivo experiments . These effects include changes in cell viability and alterations in metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can be used to label and track biomolecules without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal physiological processes . It is important to carefully control the dosage to avoid adverse effects while maximizing the compound’s utility in biochemical research.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can interact with enzymes such as cyclopropanases, which facilitate the incorporation of cyclopropyl groups into biomolecules . These interactions can affect metabolic flux and alter the levels of various metabolites. Additionally, this compound can be metabolized to form reactive intermediates, which can further participate in biochemical reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . The distribution of this compound can influence its activity and effectiveness in biochemical experiments.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it can exert its effects on cellular function . Understanding the subcellular localization of this compound is crucial for optimizing its use in biochemical research.
准备方法
Synthetic Routes and Reaction Conditions: Cyclopropyl azide can be synthesized through several methods. One common approach involves the reaction of cyclopropylamine with sodium nitrite in the presence of hydrochloric acid, followed by the addition of sodium azide. This method typically requires careful control of temperature and pH to ensure the successful formation of this compound.
Industrial Production Methods: In an industrial setting, this compound can be produced using a continuous flow reactor to maintain precise control over reaction conditions. This method enhances safety and efficiency, given the compound’s high reactivity and potential explosiveness.
化学反应分析
Types of Reactions: Cyclopropyl azide undergoes various chemical reactions, including:
Substitution Reactions: this compound can participate in nucleophilic substitution reactions, where the azide group is replaced by other nucleophiles.
Reduction Reactions: It can be reduced to cyclopropylamine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Cycloaddition Reactions: this compound is known to undergo cycloaddition reactions with alkynes to form triazoles, a reaction commonly referred to as “click chemistry.”
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in a polar aprotic solvent like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Major Products:
Cyclopropylamine: From reduction reactions.
Triazoles: From cycloaddition reactions with alkynes.
科学研究应用
Cyclopropyl azide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of triazoles through click chemistry.
Biology: Employed in bioconjugation techniques to label biomolecules with azide groups for imaging and tracking.
Medicine: Investigated for its potential in drug discovery, particularly in the synthesis of pharmacologically active triazole derivatives.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
相似化合物的比较
Phenyl Azide: Used in the synthesis of aromatic triazoles.
Benzyl Azide:
Cyclopropyl azide stands out due to its unique ring strain and reactivity, making it a valuable compound in various chemical and biological applications.
属性
IUPAC Name |
azidocyclopropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3/c4-6-5-3-1-2-3/h3H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJCDQBFQWMLJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601316468 | |
| Record name | Azidocyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601316468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19757-65-4 | |
| Record name | Azidocyclopropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19757-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azidocyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601316468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens when you heat up cyclopropyl azide?
A1: Heating this compound leads to its thermal decomposition, releasing nitrogen gas. This decomposition mainly results in the formation of 2-(alkylthio)azetines through a ring enlargement process. [, , ] The mechanism likely involves a cyclopropylnitrene intermediate. [] Interestingly, the presence of a double bond in the alkylthio group can alter the reaction pathway, leading to spirocyclic products instead. []
Q2: How does the stereochemistry of a substituted this compound affect its thermal decomposition?
A2: Studies using trans-3-deuterio-2-phenylthis compound demonstrate that the formation of styrene during thermal decomposition occurs through a stereospecific cis pathway. [, ] This high degree of stereospecificity suggests a concerted mechanism for this transformation.
Q3: Can this compound undergo reactions without ring opening?
A3: Yes, this compound can participate in nucleophilic substitution reactions (SN2) with inversion of configuration at the cyclopropyl carbon. [] For instance, reacting cyclopropyl trifluoromethanesulfonate with a nucleophile like tributylhexadecylphosphonium azide yields this compound with the nucleophile replacing the leaving group. [] This reaction demonstrates that SN2 reactions can occur on the cyclopropane ring, albeit with inversion.
Q4: How does photolysis compare to thermolysis in the case of cyclopropyl azides?
A4: Photolysis of 1-(alkylthio)cyclopropyl azides at 300 nm differs significantly from thermolysis. While heat promotes ring expansion, photolysis leads exclusively to fragmentation products: thiocyanate and the corresponding alkene. [, ] This difference highlights how energy input (heat vs. light) can dramatically alter the reaction pathway of cyclopropyl azides.
Q5: Can cyclopropyl azides be synthesized stereoselectively?
A5: Yes, stereoselective synthesis of cyclopropyl azides can be achieved. Research indicates that adding mercuric azide to cyclopropenes offers a route to synthesize cyclopropyl azides with controlled stereochemistry. [] This method allows for the preparation of specific isomers, which is crucial for investigating the impact of stereochemistry on reactivity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



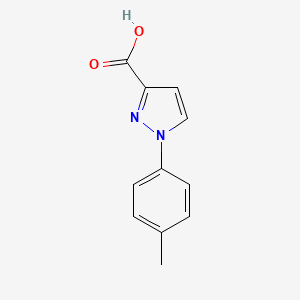
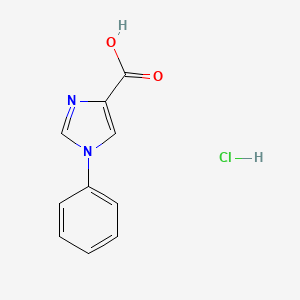

![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-1,2,3-triazole-5-carboxylic acid](/img/structure/B3380521.png)
![N-[(2,6-dimethoxyphenyl)methyl]acetamide](/img/structure/B3380525.png)
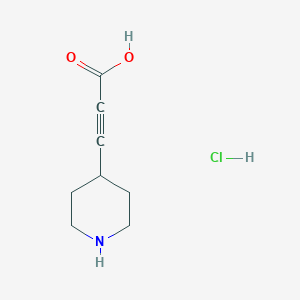

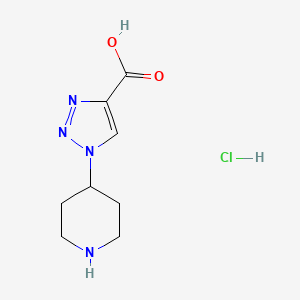

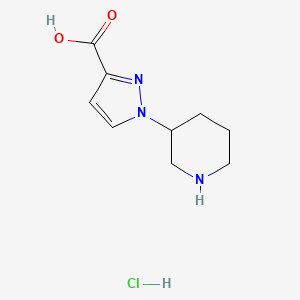
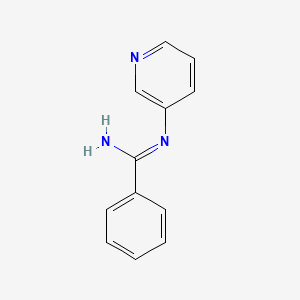
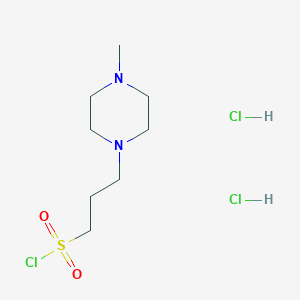
![2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile](/img/structure/B3380585.png)
